O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine
Description
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine |
InChI |
InChI=1S/C9H8FNO/c10-9-6-2-1-4-8(9)5-3-7-12-11/h1-2,4,6H,7,11H2 |
InChI Key |
PLRXEYOCDRCTJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCON)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Yield
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | N-(propargyloxy)phthalimide + hydrazine hydrate in diethyl ether at 20°C for 2 h | Cleavage of phthalimide protecting group to release O-prop-2-ynyl hydroxylamine | 75 |
This method provides a moderate to good yield and is suitable for scale-up due to mild reaction conditions and straightforward work-up.
Specific Preparation of this compound
While direct literature on the exact preparation of this compound is limited, related synthetic strategies can be inferred from patents and research on fluorophenyl-substituted alkynes and hydroxylamine derivatives.
Key Synthetic Strategy
Step 1: Synthesis of 3-(2-fluorophenyl)prop-2-yn-1-ol
This intermediate is prepared by Sonogashira coupling of 2-fluorophenyl halides with propargyl alcohol or via other alkynylation methods.Step 2: Conversion of the alcohol to a suitable leaving group
The hydroxyl group of 3-(2-fluorophenyl)prop-2-yn-1-ol is converted into a leaving group such as a halide (e.g., bromide) or a sulfonate ester (e.g., tosylate).Step 3: Nucleophilic substitution with hydroxylamine
The leaving group is displaced by hydroxylamine under controlled conditions to yield this compound.
Reaction Scheme Summary
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 2-fluorophenyl halide + propargyl alcohol | Pd-catalyzed Sonogashira coupling | 3-(2-fluorophenyl)prop-2-yn-1-ol | Requires inert atmosphere |
| 2 | 3-(2-fluorophenyl)prop-2-yn-1-ol | TsCl/pyridine or PBr3 | 3-(2-fluorophenyl)prop-2-yn-1-OTs or Br | Activation of hydroxyl group |
| 3 | Activated intermediate | NH2OH (hydroxylamine) in suitable solvent | This compound | Nucleophilic substitution |
This approach is consistent with general organic synthesis principles for preparing O-alkyl hydroxylamines and is supported by analogous procedures in the literature and patents involving fluorophenyl-substituted alkynes.
Analytical and Purification Considerations
- Purification is typically achieved by column chromatography or recrystallization, depending on the compound’s stability.
- Characterization includes NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the presence of the hydroxylamine group and the fluorophenyl substituent.
- Yield optimization involves controlling temperature, solvent choice, and reaction time to minimize side reactions such as over-alkylation or decomposition.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Hydrazinolysis of N-(propargyloxy)phthalimide | Hydrazine hydrate, diethyl ether, 20°C, 2 h | Mild conditions, straightforward | Limited to simple propargyl derivatives | ~75 |
| Sonogashira coupling + activation + substitution | Pd catalyst, TsCl or PBr3, NH2OH | Versatile, allows fluorophenyl substitution | Multi-step, requires inert atmosphere | Variable (50-80) |
| Direct nucleophilic substitution | Activated propargyl halide + NH2OH | Direct, fewer steps | Sensitive to side reactions | Moderate |
Research Findings and Notes
- The presence of the fluorine atom on the phenyl ring can influence the reactivity and stability of intermediates, requiring careful optimization of reaction conditions.
- The propargyl moiety is sensitive to strong bases and acids; thus, neutral to mildly basic conditions are preferred during hydroxylamine substitution.
- Literature and patent data indicate that the isolation of pure hydroxylamine derivatives is feasible with high purity when using protecting group strategies and controlled reaction conditions.
- No direct one-pot synthesis of this compound has been reported, highlighting the need for stepwise synthesis and purification.
Chemical Reactions Analysis
Types of Reactions
O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines .
Scientific Research Applications
O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes, thereby affecting cellular function and signaling .
Comparison with Similar Compounds
Key Observations:
Alkyne vs. Alkyl Chains: The propargyl group in the target compound introduces rigidity and linearity compared to flexible ethyl (13h) or morpholinoethyl (5) chains. This may influence binding to biological targets or polymer matrices .
Reactivity : The alkyne in the target compound is primed for click chemistry (e.g., azide-alkyne cycloaddition), whereas O-(3-Chloroallyl)hydroxylamine (9) may undergo electrophilic additions or participate in metal chelation .
Stability and Reactivity
- Target Compound : The alkyne may confer oxidative instability, requiring inert storage conditions. Fluorine’s electron-withdrawing effect could stabilize the hydroxylamine moiety against decomposition.
- O-(3-Chloroallyl)hydroxylamine : Chlorine’s electronegativity increases susceptibility to nucleophilic attack, whereas the target compound’s alkyne is more reactive toward cycloadditions.
Biological Activity
O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structural features, particularly the presence of a fluorine atom on the phenyl ring, suggest potential biological activities that warrant comprehensive investigation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following attributes:
- Molecular Formula : CHFNO
- Molecular Weight : 181.19 g/mol
- Functional Groups : Hydroxylamine group, alkyne functionality, and a fluorinated phenyl ring.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can alter cellular signaling and function.
- Oxidative Stress Modulation : The hydroxylamine group can participate in redox reactions, potentially influencing oxidative stress levels within cells.
- Cellular Pathway Alteration : By affecting key signaling pathways, this compound may influence processes such as apoptosis and cell proliferation.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound through various in vitro assays:
- Cytotoxicity Assays : These assays demonstrated that the compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Activity Assays : The compound has been shown to inhibit enzymes such as cyclooxygenases (COX), which are crucial in inflammatory processes.
| Study Type | Result Summary | References |
|---|---|---|
| Cytotoxicity | Selective against cancer cell lines | |
| Enzyme Inhibition | Inhibits COX activity |
Case Studies
-
Anticancer Activity :
- A study investigated the effects of this compound on breast cancer cells. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, likely mediated through oxidative stress pathways.
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| O-[3-(3-fluorophenyl)prop-2-ynyl]hydroxylamine | Similar fluorinated phenyl ring | Moderate enzyme inhibition |
| O-[3-(4-fluorophenyl)prop-2-ynyl]hydroxylamine | Different positional isomer | Lower cytotoxicity compared to target |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
